TSPP (tetrasodium)

Beschreibung

Contextualization of Pyrophosphate Chemistry within Complex Systems Research

Pyrophosphates are phosphorus oxyanions containing two phosphorus atoms linked by a P-O-P bond. wikipedia.org This unique structure allows them to act as effective chelating agents, binding with metal ions to form stable complexes. rsc.org This characteristic is fundamental to their function in various complex systems. In biological systems, for instance, pyrophosphate (PPi) is a byproduct of nearly 200 metabolic reactions, including the synthesis of DNA, RNA, and proteins. researchgate.net It plays a regulatory role in biochemical processes and can influence enzyme activity. researchgate.net

In industrial applications, the ability of pyrophosphates to sequester metal ions is leveraged in water treatment to prevent scale formation and corrosion. chemiis.comphosphatesfacts.org They also find use as dispersants in mineral processing and as additives in the food industry. vinipul.netresearchgate.net The study of pyrophosphate chemistry is crucial for understanding and manipulating these complex interactions in both biological and industrial contexts.

Historical Trajectories and Evolving Research Focuses on Tetrasodium (B8768297) Pyrophosphate (TSPP)

The history of TSPP is intertwined with the broader development of phosphate (B84403) chemistry. While phosphates have been utilized for centuries, the specific synthesis of TSPP occurred in the early 20th century, with industrial manufacturing documented as early as the 1920s. atamankimya.comusda.gov Early research and applications centered on its use as a leavening agent and its interaction with proteins, a discovery dating back to 1916. usda.gov

Over time, the research focus on TSPP has expanded significantly. Initially valued for its properties in food processing, its applications have diversified into areas such as water treatment, detergents, and metal finishing. connectionchemical.comaquabond.ca Current research continues to explore its potential in more advanced applications, including its role as an electroactive medium for surface coating exfoliation and as an additive to improve the stability of redox flow batteries. atamankimya.com

Multidisciplinary Research Perspectives on Tetrasodium Pyrophosphate (TSPP)

The versatile nature of TSPP has led to its investigation from various scientific disciplines.

Food Chemistry : In food science, TSPP is studied for its role as an emulsifier, stabilizer, and texturizer. atamankimya.comusda.gov Research has focused on its effects on the properties of processed foods, such as improving the water-holding capacity of meat and seafood and modifying the texture of cheese and noodles. usda.govnih.govresearchgate.net

Material Science : In material science, TSPP is investigated for its applications in ceramics, where it acts as a dispersing agent to improve the consistency of slurries. chemiis.comatamanchemicals.com It is also used in the manufacturing of glass and as a component in flame retardant formulations. atamanchemicals.com Recent studies have explored the use of pyrophosphates in creating bioactive materials for bone repair. acs.org

Water Treatment Chemistry : In the field of water treatment, TSPP is recognized for its ability to soften water by sequestering calcium and magnesium ions. phosphatesfacts.orgconnectionchemical.com It is also used as a corrosion inhibitor, forming a protective layer on metal surfaces. chemiis.comphosphatesfacts.org

Analytical Chemistry : Various analytical techniques are employed to study TSPP. Ion chromatography is used to determine its concentration in different matrices, such as in studies evaluating its release from dental floss. scielo.br Spectroscopic methods like UV-Vis and fluorescence spectroscopy are used to investigate its interactions with other molecules, such as proteins. aip.orgnih.gov

Chemical and Physical Properties of Tetrasodium Pyrophosphate (TSPP)

| Property | Value | Source |

| Chemical Formula | Na₄P₂O₇ | wikipedia.org |

| Molar Mass | 265.900 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless or white crystals | wikipedia.org |

| Odor | Odorless | wikipedia.org |

| Density | 2.534 g/cm³ | wikipedia.org |

| Melting Point | 988 °C (anhydrous) | wikipedia.org |

| Water Solubility | Soluble | atamankimya.com |

Synthesis of Tetrasodium Pyrophosphate (TSPP)

TSPP is commercially produced through a two-step process. First, furnace-grade phosphoric acid is reacted with sodium carbonate to produce disodium (B8443419) phosphate. This intermediate is then heated to 450°C, causing it to dehydrate and form tetrasodium pyrophosphate. wikipedia.org

2 Na₂HPO₄ → Na₄P₂O₇ + H₂O

Another method involves the calcination of a mixture of sodium tripolyphosphate and a sodium salt. google.com

Applications in Research

| Field | Application | Research Findings | Source |

| Food Chemistry | Emulsifying salt in process cheese | TSPP concentration affects the meltability and textural properties of process cheese. nih.gov | nih.gov |

| Food Chemistry | Noodle quality improver | TSPP can increase the peak and final viscosities of wheat flour and improve the cooking yield of noodles. researchgate.netalfa-chemistry.com | researchgate.netalfa-chemistry.com |

| Water Treatment | Corrosion and scale inhibitor | Low levels of polyphosphates like TSPP interfere with crystal growth, preventing scale formation. phosphatesfacts.org | phosphatesfacts.org |

| Material Science | Dispersant in arsenopyrite (B74077) flotation | TSPP can act as a dispersant, affecting the surface properties of minerals. mdpi.com | mdpi.com |

| Biochemistry | Chelating agent in antimicrobial studies | TSPP is used as a chelating agent to study its effect on microbial growth. atamankimya.com | atamankimya.com |

Analytical and Spectroscopic Characterization

Various analytical methods are used to characterize TSPP and its interactions.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) : This technique is used for the determination of sodium in TSPP, often following methods like NIOSH 7303. analytice.com

Ion Chromatography : This method is employed to quantify pyrophosphate in aqueous samples, as demonstrated in studies analyzing its presence in crevicular fluid. scielo.br

Spectroscopy : UV-Vis absorption and fluorescence spectroscopy are valuable tools for studying the electronic structure and interactions of TSPP-related compounds. aip.orgnih.govrsc.org For example, studies on porphyrin-TSPP systems utilize these techniques to understand aggregation behavior and binding with proteins. aip.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) : XPS has been used to study the adsorption of TSPP on mineral surfaces, revealing shifts in binding energies that indicate chemical interactions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ³¹P NMR are used to confirm the structure and purity of TSPP. lgcstandards.com

Eigenschaften

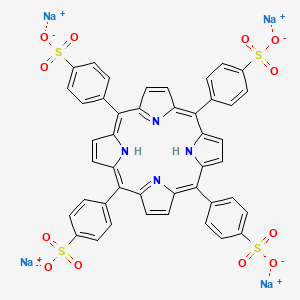

Molekularformel |

C44H26N4Na4O12S4 |

|---|---|

Molekulargewicht |

1022.9 g/mol |

IUPAC-Name |

tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate |

InChI |

InChI=1S/C44H30N4O12S4.4Na/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4 |

InChI-Schlüssel |

OFULOVGOJWDDRJ-UHFFFAOYSA-J |

Kanonische SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Advanced Analytical Methodologies for Tetrasodium Pyrophosphate Tspp Quantification and Characterization

Chromatographic Techniques for Trace Analysis and Speciation of Tetrasodium (B8768297) Pyrophosphate (TSPP)

Chromatographic methods are indispensable for separating and quantifying TSPP, especially in complex mixtures where other phosphate (B84403) species are present.

Ion chromatography (IC) stands as a powerful tool for the analysis of TSPP in aqueous environments. metrohm.comoup.com This technique is particularly adept at separating various phosphate species, such as orthophosphate, pyrophosphate, and longer-chain polyphosphates. thermofisher.comthermofisher.comresearchgate.net The separation is typically achieved using an anion-exchange column, followed by suppressed conductivity detection. oup.comthermofisher.com The use of a high-capacity anion-exchange column with a hydroxide (B78521) gradient allows for the effective elution and separation of different polyphosphate chain lengths. thermofisher.com

Recent advancements in IC methods have focused on improving detection limits and resolving complex mixtures. For instance, studies have demonstrated the capability of IC to determine TSPP in the presence of a vast excess of other phosphates. nih.gov The method's sensitivity allows for the quantification of pyrophosphate at micromolar concentrations. oup.com The versatility of IC is highlighted by its application in diverse matrices, including food products, industrial solutions, and environmental samples. oup.comthermofisher.com

Table 1: Performance Characteristics of Ion Chromatography for Pyrophosphate Analysis

| Parameter | Value | Reference |

| Detection Limit | 2.07 µg/L to 16.39 µg/L | thermofisher.com |

| Dynamic Range | 3 x 10⁻⁷ to 5 x 10⁻⁴ M | nih.gov |

| Relative Standard Deviation | ~2% to 10% | nih.gov |

This table presents typical performance metrics for the determination of pyrophosphate using ion chromatography, showcasing its sensitivity and quantitative capabilities.

High-Performance Liquid Chromatography (HPLC) offers another robust avenue for the analysis of TSPP. When coupled with specialized detectors, HPLC can provide both quantitative and qualitative information. Anion-exchange HPLC methods have been successfully developed to separate pyrophosphate from orthophosphate, followed by post-column spectrophotometric detection. nih.gov One such method utilizes a molybdenum(V)-molybdenum(VI) reagent for detection, which is stable and allows for the determination of pyrophosphate in the presence of a significant excess of orthophosphate. nih.gov

The use of a photodiode-array detector can provide spectral information about the resulting complexes, aiding in peak identification. nih.gov Furthermore, HPLC systems can be configured for various applications, from isocratic to gradient elution, to optimize the separation of TSPP from other components in a sample matrix. spectralabsci.comebay.comlabx.comelsichrom.nulabx.com The development of UHPLC (Ultra High-Performance Liquid Chromatography) methods, sometimes in conjunction with ion pairing reagents, has further enhanced the speed and resolution of separations. nih.govresearchgate.net

Table 2: HPLC Systems and Detectors for TSPP-related Analysis

| System Component | Description | Reference(s) |

| Pump | P4000, P100 Isocratic | labx.com, ebay.com |

| Detector | UV 1000, FL 3000, UV-Vis | labx.com, spectralabsci.com, elsichrom.nu |

| Autosampler | AS 3000 | spectralabsci.comlabx.com |

| Column | C18 reverse phase, Anion-exchange | nih.gov, nih.gov |

This interactive table details various components of HPLC systems that can be utilized for the analysis of compounds like TSPP, reflecting the modularity and adaptability of the technique.

Ion Chromatography (IC) for Aqueous Systems

Spectroscopic Investigations of Tetrasodium Pyrophosphate (TSPP) Interactions and Structural Dynamics

Spectroscopic techniques provide a window into the molecular world of TSPP, revealing details about its structure, bonding, and interactions with its environment.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a cornerstone for studying phosphorus-containing compounds like TSPP. huji.ac.il It provides detailed information about the chemical environment of the phosphorus nuclei. huji.ac.il The chemical shift of the ³¹P signal is sensitive to factors such as pH, counterions, and hydration state. nih.gov For instance, the deprotonation of the phosphate group leads to a downfield shift in the ³¹P resonance. nih.gov

Solid-state magic-angle spinning (MAS) ³¹P NMR is especially useful for characterizing TSPP in its crystalline form, revealing information about crystallographic inequivalence and hydration. acs.orgnih.gov Solution-state ³¹P NMR, on the other hand, is invaluable for studying solvation and the interactions of TSPP with other molecules in solution. raco.catraco.catrsc.org By observing changes in chemical shifts and relaxation times, researchers can probe the binding of TSPP to other species and understand its conformational dynamics in different solvent environments. nih.govresearchgate.net

Table 3: ³¹P NMR Chemical Shifts of Pyrophosphate Species

| Species | Chemical Shift (ppm) | Conditions | Reference(s) |

| Anhydrous Tetrasodium Pyrophosphate (solid) | 2.1 | Solid-state | |

| Pyrophosphate (tetra-sodium salt) | -4.39 | Solution | lincoln.ac.nz |

| Pyrophosphate (in the presence of L-arginine amide) | -8 to -12 | Solution, pH dependent | nih.gov |

This table provides examples of ³¹P NMR chemical shifts for pyrophosphate under different conditions, illustrating the sensitivity of NMR to the chemical environment.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for investigating the intermolecular interactions and adsorption of TSPP. nih.gov These techniques probe the vibrational modes of the pyrophosphate ion (P₂O₇)⁴⁻, which include P-O and P-O-P stretching and bending vibrations. mdpi.com Changes in the positions and intensities of these vibrational bands can indicate binding to surfaces or interactions with other molecules. mdpi.com

For instance, the asymmetric and symmetric stretching vibrations of the P-O bonds and the P-O-P bridge are clearly observable in both FTIR and Raman spectra. mdpi.com The analysis of these spectra can reveal how TSPP interacts with metal ions or adsorbs onto the surface of materials. mdpi.comresearchgate.net This information is crucial in fields like material science and geochemistry, where the surface interactions of phosphates play a critical role. researchgate.netresearchgate.net

Table 4: Vibrational Frequencies of Pyrophosphate (P₂O₇)⁴⁻

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Reference |

| P-O Asymmetric Stretching | 1154, 1094 | 1217 - 1090 | mdpi.com |

| P-O Symmetric Stretching | 1034 | 1090 - 1008 | mdpi.com |

| P-O-P Asymmetric Stretching | 1008 - 893 | - | mdpi.com |

| P-O-P Symmetric Stretching | 755 | - | mdpi.com |

| O-P-O Bending Modes | - | 638 - 373 | mdpi.com |

This table summarizes the characteristic vibrational frequencies for the pyrophosphate ion as observed in FTIR and Raman spectroscopy. These frequencies serve as fingerprints for identifying and studying the interactions of TSPP.

X-ray based techniques are fundamental in the solid-state characterization of TSPP and materials containing it. X-ray Diffraction (XRD) is the primary method for identifying the crystalline phases of TSPP and its precipitates. thermofisher.com The diffraction pattern provides a unique fingerprint of the crystal structure, allowing for phase identification and the determination of lattice parameters. mdpi.com XRD studies have been instrumental in understanding the role of TSPP in the formation of various precipitates, such as those found in urinary stones. researchgate.netresearchgate.net

Small-Angle X-ray Scattering (SAXS) provides information on larger-scale structures, typically in the range of 1 to 100 nanometers. wikipedia.orgmalvernpanalytical.com This makes SAXS a valuable tool for characterizing the size, shape, and distribution of nanoparticles, pores, and other nanoscale features in materials where TSPP is a component. wikipedia.orgmdpi.com In the context of material science, SAXS can be used to study the structure of partially ordered systems and the influence of TSPP on their formation. researchgate.netmst.or.jp

Table 5: Applications of XRD and SAXS in TSPP Research

| Technique | Application | Information Obtained | Reference(s) |

| X-ray Diffraction (XRD) | Crystalline phase analysis of precipitates | Identification of crystalline compounds, crystal structure | mdpi.comresearchgate.net |

| Small-Angle X-ray Scattering (SAXS) | Characterization of nanomaterials and partially ordered systems | Particle size and shape, pore size distribution, repeat distances | researchgate.netwikipedia.orgmdpi.com |

This table highlights the complementary nature of XRD and SAXS in the study of TSPP-containing materials, from atomic-level crystal structure to nanoscale morphology.

Vibrational Spectroscopy (FTIR, Raman) for Intermolecular Binding and Adsorption Research

Mass Spectrometry (MS) Applications in Tetrasodium Pyrophosphate (TSPP) Complex and Derivative Analysis

Mass spectrometry (MS) stands as a powerful tool for the analysis of TSPP, particularly in complex matrices and for the characterization of its derivatives. While direct analysis of the inorganic TSPP molecule can be challenging, MS techniques are invaluable for studying its interactions and the organic molecules it is often associated with.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a key technique for elemental analysis and can be used to determine the sodium content of TSPP, thereby inferring its concentration. analytice.com A method based on NIOSH 7303 utilizes ICP-Optical Emission Spectrometry (ICP-OES), a related technique, for the determination of sodium in air samples, which is then expressed as TSPP. analytice.com This method has a limit of quantification of 0.8 µg Na/media. analytice.com

In the realm of complex organic molecules, such as phospholipids (B1166683), liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been employed. For instance, in the analysis of phosphatidylinositol (3,4,5) trisphosphate (PIP3), a complex derivative, tetrasodium salt dihydrate of ethylenediamine (B42938) tetraacetic acid (EDTA) is used as an ion pairing reagent in the mobile phase to achieve rapid separation. nih.gov This highlights the role of sodium-containing compounds in facilitating advanced MS analysis of related complex molecules.

Table 1: Mass Spectrometry Techniques for TSPP and Related Analysis

| Analytical Technique | Application | Key Findings/Methodology |

| ICP-OES | Determination of Sodium (expressed as TSPP) in air | Based on NIOSH 7303; Limit of quantification is 0.8 µg Na/media. analytice.com |

| LC-ESI-MS/MS | Analysis of complex phospholipids (e.g., PIP3) | Utilizes tetrasodium EDTA salt as an ion pairing reagent for separation. nih.gov |

Electrochemical and Potentiometric Studies of Tetrasodium Pyrophosphate (TSPP) Solutions and Interfacial Behavior

Electrochemical and potentiometric methods provide crucial insights into the behavior of TSPP in solution and its interactions at interfaces. These techniques are particularly useful for determining the pH and chelating properties of TSPP.

Potentiometric titration is a standard method for assaying the purity of TSPP. advanceinorganic.com The process involves dissolving a known quantity of TSPP in water and adjusting the pH to a specific value (e.g., 3.8) with an acid. fao.org The solution is then titrated with a standard base, and the amount of base required to reach the equivalence point is used to calculate the purity of the TSPP. fao.org The pH of a 1% solution of TSPP typically ranges from 9.9 to 10.8, reflecting its alkaline nature. fao.orgadvanceinorganic.com

The chelating ability of TSPP, particularly its capacity to bind with metal ions like calcium, has been investigated using potentiometric methods. nih.gov For instance, an ion-selective electrode was used to determine the concentration of calcium ions in nasal secretions before and after treatment with a TSPP solution. nih.gov This study demonstrated the calcium-chelating property of TSPP. nih.gov Furthermore, electrochemical exfoliation of graphite (B72142) to produce graphene has been successfully achieved using a TSPP solution, where the pyrophosphate anion acts as an intercalating ion. rsc.org

Table 2: Electrochemical and Potentiometric Analysis of TSPP

| Method | Application | Key Findings/Parameters Measured |

| Potentiometric Titration | Purity Assay | Titration with sodium hydroxide to a pH of 3.8 after initial pH adjustment. fao.org |

| pH Measurement | Characterization | A 1% solution exhibits a pH of 9.9-10.8. fao.orgadvanceinorganic.com |

| Ion-Selective Electrode | Study of Chelating Properties | Used to measure the decrease in calcium concentration. nih.gov |

| Electrochemical Exfoliation | Graphene Synthesis | TSPP solution used as an electroactive media for graphite exfoliation. rsc.org |

Single Particle-Inductively Coupled Plasma-Mass Spectrometry (SP-ICP-MS) for Tetrasodium Pyrophosphate (TSPP) Assisted Extraction Research

Single particle-inductively coupled plasma-mass spectrometry (sp-ICP-MS) is an emerging and powerful technique for the detection and characterization of nanoparticles. researchgate.net In the context of TSPP, it is primarily used to evaluate the efficiency of TSPP as an extractant for nanoparticles from various environmental matrices, such as soil. acs.orgnih.gov

Research has shown that an aqueous solution of TSPP can be an effective extractant for cerium dioxide nanoparticles (CeO₂ NPs) from soil. acs.orgnih.gov One study developed a method using a TSPP solution to extract CeO₂ NPs, which were then analyzed by sp-ICP-MS. acs.orgnih.gov This method was found to be highly sensitive, with detection limits for particle size and concentration of 15 nm and 194 NPs mL⁻¹, respectively. acs.orgnih.gov The extraction efficiency was found to be optimal at TSPP concentrations between 1 mM and 10 mM. acs.orgnih.gov

Similarly, ultrasonication wand-assisted TSPP extraction has been effectively used to extract various silver-containing nanoparticles (AgNPs) from soils. acs.orgnih.gov The subsequent analysis by sp-ICP-MS allowed for the determination of particle number, size, and speciation of the extracted nanoparticles. acs.orgnih.gov Another study investigated different extractants for metallic nanoparticles from soils for sp-ICP-MS analysis and included TSPP in the tested substances. nih.gov

Table 3: SP-ICP-MS in TSPP-Assisted Extraction Research

| Application | Nanoparticle Studied | Key Findings |

| Extraction from Soil | Cerium Dioxide (CeO₂) | TSPP solution is an effective extractant; method has high sensitivity (15 nm size detection limit). acs.orgnih.gov |

| Extraction from Soil | Silver-containing (AgCNPs) | Ultrasonication-assisted TSPP extraction is efficient for AgCNPs. acs.orgnih.gov |

| Method Development | Various metallic nanoparticles | TSPP was tested as one of the potential extractants. nih.gov |

Mechanistic Research on Tetrasodium Pyrophosphate Tspp Interactions in Heterogeneous Systems

Fundamental Studies of Metal Ion Sequestration and Chelation Mechanisms by Tetrasodium (B8768297) Pyrophosphate (TSPP)

Tetrasodium pyrophosphate (TSPP), with the chemical formula Na₄P₂O₇, is an inorganic compound composed of four sodium cations and the pyrophosphate anion (P₂O₇⁴⁻). vulcanchem.com The pyrophosphate anion's structure, which consists of two phosphate (B84403) tetrahedra linked by an oxygen atom, is central to its potent chelating ability. This structural characteristic allows TSPP to form stable complexes with various metal ions, a property fundamental to its industrial applications. vulcanchem.comnih.gov

The sequestration of metal ions by TSPP occurs through a dual mechanism involving electrostatic interactions with the positive charges of the metal cations and the formation of coordinate covalent bonds via the lone pairs of electrons on the oxygen atoms of the pyrophosphate anion. vulcanchem.com This chelating action is effective for a range of metal ions and is particularly significant for divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). vulcanchem.comnih.gov The process is influenced by factors such as pH and the presence of other competing cations. nih.gov For instance, at a pH of 8, TSPP can selectively form a stable complex with calcium even in the presence of other cations like sodium, potassium, or magnesium. nih.gov

The ability of TSPP to sequester metal ions is critical in applications such as water softening, where it binds to calcium and magnesium ions, preventing them from forming insoluble precipitates. datahorizzonresearch.com It is also used as a dispersing agent and an emulsifier in various industrial and food applications. gjphosphate.comatamanchemicals.comconnectionchemical.com

Kinetic and Thermodynamic Characterization of Metal-TSPP Complexation

The interaction between metal ions and TSPP can be characterized by kinetic and thermodynamic parameters, which provide insights into the rate and stability of complex formation. While specific kinetic data for TSPP complexation is not extensively detailed in the provided results, the principles of metal complexation kinetics suggest that the rate of formation of metal-TSPP complexes is influenced by factors such as temperature and the nature of the metal ion. ajol.info

Thermodynamically, the stability of metal-TSPP complexes is quantified by stability constants (log K). These constants indicate the equilibrium position of the complexation reaction. Higher log K values signify more stable complexes. The stability constants for the complexation of TSPP with several common divalent cations have been reported, demonstrating its strong binding affinity. vulcanchem.com

Table 1: Stability Constants (log K) for Metal-TSPP Complexes vulcanchem.com

| Metal Ion | Stability Constant (log K) |

| Ca²⁺ | 4.8 ± 0.2 |

| Mg²⁺ | 3.5 ± 0.3 |

| Fe²⁺ | 6.2 ± 0.4 |

This table showcases the stability of complexes formed between TSPP and various divalent metal ions, indicating a particularly strong affinity for iron (II).

The thermodynamic favorability of complexation is also described by the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). researchgate.net Generally, a negative ΔG indicates a spontaneous reaction, while ΔH and ΔS provide information about the heat change and the change in disorder of the system during complexation, respectively. ajol.inforesearchgate.net For many metal chelation processes, the formation of stable complexes is an exothermic process driven by favorable enthalpy and entropy changes. ajol.info

Ligand Exchange Dynamics and Stoichiometry in Polyphosphate Systems

In systems containing multiple ligands, the dynamics of ligand exchange become important. Polyphosphates, including TSPP, can participate in ligand exchange reactions where one ligand displaces another from a metal complex. umanitoba.ca The stoichiometry of the resulting complexes, which refers to the ratio of metal ions to ligands, is a critical aspect of these systems.

Research on mixtures of calcium-chelating salts, including TSPP, has shown that the type and proportion of the chelating agents significantly influence the properties of the system. researchgate.net For example, in milk protein systems, the presence of TSPP in mixtures can affect the amount of calcium bound to casein micelles. researchgate.net The formation of insoluble casein-calcium pyrophosphate complexes has been observed at higher concentrations of TSPP. researchgate.net This indicates that the stoichiometry of the interaction is concentration-dependent.

The interaction of TSPP with other phosphates, such as sodium tripolyphosphate (STPP), and other chelating agents can lead to synergistic effects. researchgate.net The study of these mixed-ligand systems is crucial for optimizing the performance of TSPP in various applications. The stoichiometry in these systems can be complex, involving the formation of mixed-ligand complexes or competition between different ligands for the metal ion.

Research on Colloidal and Suspension Stabilization Mechanisms Mediated by Tetrasodium Pyrophosphate (TSPP)

TSPP is widely recognized for its role in stabilizing colloidal and suspension systems. core.ac.ukuni-duesseldorf.de The stability of a colloidal system is determined by the balance of attractive (van der Waals) and repulsive (electrostatic) forces between particles. core.ac.ukwikipedia.org Aggregation occurs when the attractive forces dominate. ethz.ch TSPP contributes to stabilization primarily through electrostatic repulsion.

The pyrophosphate anion adsorbs onto the surface of dispersed particles, imparting a negative charge. cambridge.org This increased surface charge leads to stronger electrostatic repulsion between particles, preventing them from aggregating and settling. core.ac.uk This mechanism is fundamental to its use as a dispersing agent in various applications, including paints, ceramics, and detergents. gjphosphate.comatamanchemicals.comcambridge.org

Adsorption Isotherms and Surface Charge Modification Studies on Particulate Matter

The adsorption of TSPP onto particulate matter is a key step in its function as a stabilizer. Adsorption isotherms, which describe the amount of substance adsorbed onto a surface as a function of its concentration in the solution at a constant temperature, are used to characterize this process. thaiscience.infoepa.gov Langmuir and Freundlich isotherms are common models used to describe adsorption behavior. thaiscience.inforesearcher.life

Studies have shown that the adsorption of TSPP onto various surfaces, such as zinc oxide nanoparticles and clay minerals, leads to a modification of the surface charge. cambridge.orgresearcher.life The adsorption of the anionic pyrophosphate onto a positively charged or neutral surface can reverse the surface charge to negative, or increase the magnitude of an existing negative charge. researchgate.netnih.gov This change in surface charge is a direct measure of the effectiveness of TSPP as a dispersing agent. For instance, in the case of sepiolite (B1149698) clay gels, adsorbed TSPP reduces the maximum yield stress and shifts the pH at which the yield stress is zero, indicating a change in inter-particle forces. cambridge.org

The modification of surface charge by TSPP has been utilized in various applications. For example, surface modification of zinc oxide nanoparticles with TSPP has been shown to improve their photocatalytic efficiency by enhancing charge carrier separation. researcher.life

Table 2: Adsorption Parameters for Dyes on TSPP-Modified Zinc Oxide Nanoparticles researcher.life

| Dye | Maximum Adsorption Capacity (mg/g) |

| Malachite Green (MG) | 59.7 |

| Aniline Blue (AB) | 61.2 |

This table illustrates the enhanced adsorption capacity of a material after surface modification with TSPP, highlighting its role in improving the functional properties of nanoparticles.

Rheological Investigations of Tetrasodium Pyrophosphate (TSPP)-Modified Dispersions

Rheology, the study of the flow of matter, provides valuable insights into the behavior of dispersions modified with TSPP. The rheological properties of a suspension, such as viscosity and yield stress, are directly related to the interactions between the dispersed particles. cambridge.orgmdpi.com

Investigations into TSPP-modified dispersions have shown that the addition of TSPP can significantly alter their rheological behavior. For example, in clay dispersions, TSPP can act as a thinner, reducing the viscosity and yield stress. arxiv.orgresearchgate.net This is attributed to the increased electrostatic repulsion between the clay particles due to the adsorption of pyrophosphate anions, which breaks down the "house of cards" structure of the aggregated clay platelets. cambridge.org

The effect of TSPP on the rheology of a system is often dependent on its concentration. In some systems, such as processed cheese, increasing concentrations of TSPP can lead to gelation, indicating the formation of a structured network. researchgate.net Rheological measurements, including both continuous and oscillatory flow conditions, are essential for understanding the structural changes occurring in these complex systems. mdpi.com

Investigations into Tetrasodium Pyrophosphate (TSPP) as a Dispersing Agent: Underlying Principles

The function of TSPP as a dispersing agent is rooted in its ability to adsorb onto the surface of particles and increase the electrostatic repulsion between them. vulcanchem.comnih.govcambridge.orgresearcher.life This prevents the particles from coming close enough for the attractive van der Waals forces to cause aggregation. core.ac.uk

The effectiveness of TSPP as a dispersing agent is influenced by several factors, including the pH of the system, the ionic strength of the solution, and the nature of the particulate matter. cambridge.org At an optimal pH, the pyrophosphate anion exists in a form that readily adsorbs onto the particle surfaces. nih.gov The presence of other electrolytes can either enhance or diminish the dispersing effect of TSPP by affecting the electrical double layer around the particles.

In practical applications, TSPP is used to disperse a wide variety of materials, including pigments in paints, clay particles in ceramics, and dirt particles in detergents. gjphosphate.comatamanchemicals.comconnectionchemical.com Its ability to sequester metal ions that can cause flocculation further enhances its dispersing capabilities. vulcanchem.comnih.gov By preventing the formation of larger agglomerates, TSPP helps to maintain the stability and desired properties of the dispersion. core.ac.ukuni-duesseldorf.de

Modulation of Particle-Particle Interactions and Aggregation Phenomena

Tetrasodium pyrophosphate plays a significant role in modulating the interactions between particles, thereby influencing aggregation phenomena. The underlying principle often involves the alteration of surface charges and the establishment of repulsive forces between particles. In many systems, particles in a suspension carry surface charges that can lead to attraction and subsequent aggregation. phosphatesfacts.org TSPP, as a polyphosphate, can adsorb onto the surfaces of these particles, effectively altering their surface charge distribution. phosphatesfacts.org This adsorption process can increase the repulsive forces between particles, leading to deflocculation and a more stable, dispersed system. phosphatesfacts.org

The effectiveness of TSPP in preventing aggregation is linked to the concept of a "threshold level." When added to a system at or above this concentration, TSPP can coat the particles, shifting the balance of forces from attractive to repulsive. phosphatesfacts.org This principle is fundamental to understanding how TSPP functions as a dispersing agent. The transition between aggregated and dispersed states can be influenced by factors such as the concentration of TSPP, the pH of the system, and the nature of the particles themselves. baigllab.com Research has shown that by manipulating these conditions, it is possible to control the aggregation patterns of particles, transitioning between liquid-like and crystal-like aggregated structures. plos.org

The forces at play in these interactions are primarily the van der Waals attractive forces and the electrostatic repulsive forces. cas.cn TSPP's ability to enhance the repulsive electrostatic forces is key to its function in preventing particle aggregation. cas.cn

Studies on Flocculation and Deflocculation Mechanisms in Mineral Processing

In the realm of mineral processing, the control of flocculation and deflocculation is crucial for the efficient separation of valuable minerals from gangue materials. fiveable.me Tetrasodium pyrophosphate is utilized as a dispersant to prevent the unwanted aggregation of fine mineral particles. The process of selective flocculation relies on the preferential adsorption of a flocculant onto specific mineral particles, causing them to aggregate and settle, while other particles remain dispersed. 911metallurgist.com

TSPP contributes to this process by ensuring that the gangue particles remain in a deflocculated state. It achieves this by adsorbing onto the particle surfaces and increasing their negative charge, which enhances the electrostatic repulsion between them. phosphatesfacts.org This prevents the fine gangue particles from aggregating and interfering with the separation of the desired minerals. The effectiveness of this process is highly dependent on factors such as pH and the concentration of the dispersant and flocculant. For instance, in the processing of certain ores, a specific pH range (e.g., 10.5 to 11) is maintained to optimize the dispersing action of agents like sodium silicate, which works in a similar manner to TSPP. 911metallurgist.com

The mechanism involves creating a stable suspension of certain minerals while others are selectively flocculated. 911metallurgist.com This highlights the importance of understanding the surface chemistry of the different minerals present and how they interact with various chemical reagents. fiveable.me

Emulsification and Demulsification Mechanisms Influenced by Tetrasodium Pyrophosphate (TSPP) in Multiphase Systems

Tetrasodium pyrophosphate is recognized for its role as an emulsifier in various multiphase systems, particularly in food processing. atamanchemicals.comatamanchemicals.com Its function is often linked to its interaction with proteins, which are natural emulsifying agents. TSPP can modify proteins, enhancing their ability to stabilize emulsions by preventing the separation of fat and water. usda.gov

The mechanism of emulsification by TSPP often involves its ability to sequester metal ions, such as calcium, which can otherwise interfere with the emulsifying properties of proteins. atamanchemicals.com By binding with these ions, TSPP allows the proteins to form a more stable film at the oil-water interface, which is essential for emulsion stability. Furthermore, TSPP can influence the pH of a system, acting as a buffering agent, which can also affect the functionality of proteins and other emulsifying agents. atamanchemicals.comusda.gov

Research has shown that different phosphates, including TSPP, can have varying effects on the emulsifying properties of proteins. For example, studies on goose liver protein and duck egg white protein have demonstrated that phosphorylation with phosphates like sodium tripolyphosphate (STPP) and TSPP can significantly increase the surface hydrophobicity and alter the protein structure, leading to improved emulsifying characteristics. nih.govresearchgate.net The emulsifying activity index (EAI) and emulsion stability index (ESI) are key parameters used to quantify these improvements. nih.gov

| Protein Source | Phosphate Treatment | Observed Effect on Emulsification | Reference |

| Goose Liver Protein | Ultrasound-assisted phosphorylation | Increased surface hydrophobicity and enhanced emulsifying characteristics. nih.gov | nih.gov |

| Duck Egg White Protein | STP and TSPP modification | Increased average particle size, zeta potential, and surface hydrophobicity, leading to improved emulsifying properties. researchgate.net | researchgate.net |

| Perilla Protein Isolate | STMP and STPP treatment | Enhanced solubility and emulsifying capacity. researchgate.net | researchgate.net |

| Soy Protein Isolate | Phosphorylation with STP | Improved emulsion properties, with better EAI and ESI compared to SHMP-SPI. nih.gov | nih.gov |

Research on Crystal Growth Inhibition and Scale Control Mechanisms by Tetrasodium Pyrophosphate (TSPP)

Tetrasodium pyrophosphate is an effective inhibitor of crystal growth and is widely used for scale control in various industrial and physiological systems. chemtreat.com Its mechanism of action involves interfering with the nucleation and growth of crystals, such as those of calcium carbonate and struvite. acs.orgresearchgate.net

TSPP can delay the formation of crystalline structures by increasing the activation energy barrier for the transformation of amorphous precursors into stable crystals. google.com This is achieved through the adsorption of pyrophosphate ions onto the active growth sites of the crystals, which blocks further addition of ions from the solution and thus inhibits crystal growth. chemtreat.com

Surface Adsorption Kinetics on Crystalline Substrates

Studies investigating the kinetics of adsorption often employ models such as the pseudo-first-order and pseudo-second-order kinetic models to describe the adsorption process. nih.govdiva-portal.org These models help in understanding the rate-limiting steps and the mechanism of interaction between the inhibitor and the crystal surface. The surface residence time of the adsorbed TSPP molecules is also a key parameter, as it determines the duration for which a growth site is blocked. libretexts.org The adsorption process can be influenced by factors such as temperature, pH, and the concentration of both the inhibitor and the crystal-forming ions in the solution. nih.gov

Morphology Alteration in Precipitate Formation Studies

For instance, in studies of struvite crystallization, the presence of polyphosphates, including pyrophosphates, has been shown to induce significant changes in crystal morphology, leading to the formation of unusual leaf-like or spiral structures. acs.org Similarly, research on the precipitation of other minerals has demonstrated that the morphology of the resulting particles can be controlled by the presence of inhibitors like TSPP. mdpi.com This ability to modify crystal morphology is crucial in many applications, as the physical properties of a crystalline material are often dependent on its crystal shape and size.

Studies on Protein-Tetrasodium Pyrophosphate (TSPP) Interactions and Functional Modification

The interaction between tetrasodium pyrophosphate and proteins is a cornerstone of its functionality in many food and biological systems. usda.govusda.gov TSPP can significantly modify the functional properties of proteins, such as their solubility, water-holding capacity, and gelation characteristics. atamanchemicals.comnih.gov

The primary mechanism of interaction involves the binding of pyrophosphate anions to the protein molecules. This binding can alter the net charge of the protein, leading to changes in electrostatic interactions both within the protein (intramolecular) and between protein molecules (intermolecular). nih.gov These changes can cause the protein to unfold or dissociate, exposing more reactive groups and altering its functional behavior. researchgate.netusda.gov

For example, in meat processing, TSPP is used to improve the water-holding capacity of muscle proteins. nih.gov It does this by increasing the pH and ionic strength of the meat, which causes the myofibrillar proteins to swell and bind more water. dss.go.th TSPP can also interact with specific amino acid residues on the protein chain, leading to more specific functional modifications. Research on myosin has shown that TSPP can promote the crosslinking of the light meromyosin (LMM) domain, which is important for gel formation. nih.gov Furthermore, TSPP has been found to generate new reactive crosslinking sites on myosin, further influencing its structure and function. nih.gov

Studies on various proteins have consistently shown that TSPP can enhance their functional properties. For instance, in soy protein isolate (SPI), phosphorylation with phosphates like STP (a related polyphosphate) has been shown to increase solubility and improve emulsion properties. nih.gov Similarly, the treatment of duck egg white protein with TSPP and STP resulted in a significant increase in particle size, zeta potential, and surface hydrophobicity, all of which contribute to improved functionality. researchgate.net

| Protein | Effect of TSPP/Phosphate Treatment | Key Findings | Reference |

| Myosin | Promotes LMM crosslinking | Alleviates oxidation stress and generates new reactive crosslinking sites. nih.gov | nih.gov |

| Myofibrillar Protein | Increased gel complexity and decreased roughness | Leads to a more organized and well-built protein gel structure. nih.gov | nih.gov |

| Soy Protein Isolate (SPI) | Increased solubility and improved emulsion properties | Phosphorylation enhances functional characteristics. nih.gov | nih.gov |

| Duck Egg White Protein (EWP) | Increased particle size, zeta potential, and surface hydrophobicity | Phosphorylation with TSPP and STP enhances functional properties. researchgate.net | researchgate.net |

Table of Compound Names

| Abbreviation | Full Name |

| TSPP | Tetrasodium Pyrophosphate |

| STPP | Sodium Tripolyphosphate |

| SHMP | Sodium Hexametaphosphate |

| STP | Sodium Tripolyphosphate |

| EAI | Emulsifying Activity Index |

| ESI | Emulsion Stability Index |

| STMP | Sodium Trimetaphosphate |

| LMM | Light Meromyosin |

| SPI | Soy Protein Isolate |

| EWP | Egg White Protein |

| HAP | Hydroxyapatite |

| PCaAP | Poorly Crystalline and Amorphous Precipitate |

| COM | Calcium Oxalate Monohydrate |

| PP | Pyrophosphate |

| TP | Tripolyphosphate |

| TMP | Trimetaphosphate |

| P45 | Polyphosphate with 45 units |

| HMP | Hexametaphosphate |

| DSPP | Disodium (B8443419) Pyrophosphate |

| TKPP | Tetrapotassium Pyrophosphate |

| TMOS | Tetra-Methyl-Ortho-Silicate |

| CTAB | Cetyltrimethylammonium Bromide |

| TX-100 | Triton X-100 |

Role in Preventing Protein Denaturation and Aggregation

Tetrasodium pyrophosphate is recognized for its ability to inhibit protein denaturation and aggregation, a critical function in maintaining the quality of food products, especially during processing and storage. usda.gov One of the primary mechanisms by which TSPP achieves this is by preventing the binding of actin and myosin in muscle proteins, thus inhibiting myosin aggregation, particularly during frozen storage. mdpi.com This dissociation of the actomyosin (B1167339) complex is a key factor in improving the gelling ability of surimi and the tenderness of meat products. mdpi.com

TSPP's role as a cryoprotectant is well-documented, where it is often used in conjunction with other substances like sucrose (B13894) and sorbitol to prevent protein denaturation and aggregation induced by freezing. By increasing the ionic strength and pH, TSPP can promote the dissociation of actomyosin, leading to better water retention within the myofibrillar proteins and thereby stabilizing them against the stresses of freezing. researchgate.net Research on silver carp (B13450389) surimi during frozen storage has indicated that sodium pyrophosphate can inhibit the denaturation of myofibrillar protein, thus mitigating the decline in gelling ability. researchgate.net

The interaction of TSPP with protein functional groups also contributes to its anti-aggregation properties. Studies on beef myofibrillar proteins have shown that TSPP can increase protein solubility and surface hydrophobicity while causing a slight decrease in reactive sulfhydryl groups. nih.govresearchgate.net This suggests that TSPP induces a controlled unfolding of the protein, which can be beneficial for functionality, while also potentially masking some reactive groups that could lead to undesirable aggregation. By binding to proteins, TSPP can alleviate the negative effects of oxidative stress on protein crosslinking and gelation. researchgate.net

Furthermore, the ability of TSPP to sequester metal ions can indirectly prevent protein denaturation and aggregation. Metal ions can sometimes catalyze oxidative reactions that lead to protein damage and aggregation. nih.gov By chelating these ions, TSPP helps to maintain the stability of the protein structure. atamanchemicals.comatamankimya.com The formation of stable complexes between proteins and phosphates can also render the proteins more resistant to degradation by microorganisms, acids, and alkalis. usda.gov

Table 2: Role of Tetrasodium Pyrophosphate (TSPP) in Preventing Protein Denaturation and Aggregation

| Protein System/Condition | Effect of TSPP | Mechanistic Insight | Reference(s) |

| Muscle Proteins (general) | Prevents actin and myosin binding, thus inhibiting myosin aggregation. | Acts as a cryoprotectant, especially during frozen storage. Dissociates the actomyosin complex. | mdpi.com |

| Frozen Surimi | Inhibits the denaturation of myofibrillar protein. | Alleviates the decline in gelling ability caused by frozen storage. | researchgate.net |

| Beef Myofibrillar Protein | Increases protein solubility and surface hydrophobicity; slightly decreases reactive sulfhydryl groups. | Induces controlled protein unfolding and may mask some reactive groups, preventing aggregation. | nih.govresearchgate.net |

| Oxidatively Stressed Actomyosin | Alleviates the suppression of TGase-catalyzed crosslinking caused by oxidation. | Binds to myosin, retarding the negative effects of oxidation on gelation. | researchgate.net |

| General Food Processing | Stabilizes proteins, improving finished product texture. | Sequesters metal ions, preventing reactions that can lead to discoloration and protein degradation. | usda.govatamanchemicals.comatamankimya.com |

| Frozen Steamed Bread | Can influence protein aggregation and solubility during frozen storage. | Affects surface hydrophobicity and the balance of protein interactions. | scielo.br |

Environmental Research and Biogeochemical Pathways of Tetrasodium Pyrophosphate Tspp

Environmental Fate and Transport Research of Tetrasodium (B8768297) Pyrophosphate (TSPP)

The environmental journey of TSPP, from its release into aquatic and terrestrial systems to its eventual transformation, is governed by several key processes. These include its breakdown in water, its interaction with light, and its association with soils and sediments.

Hydrolytic Degradation Pathways and Kinetics in Aqueous Environments

Tetrasodium pyrophosphate is an ionic compound that readily dissociates in water into sodium cations (Na⁺) and the pyrophosphate anion (P₂O₇⁴⁻). alphachem.com.au The pyrophosphate anion is subject to hydrolytic degradation, a process often referred to as reversion, where it breaks down into orthophosphate ions (PO₄³⁻). alphachem.com.aucdnsciencepub.com This conversion is the primary abiotic degradation pathway for TSPP in aqueous environments.

The kinetics of this hydrolysis are significantly influenced by environmental factors, particularly temperature and pH. Aqueous solutions of TSPP are generally stable at temperatures below 70°C. atamanchemicals.comatamanchemicals.com However, the rate of hydrolysis increases with temperature; boiling the solution will lead to its conversion to disodium (B8443419) hydrogen phosphate (B84403). atamanchemicals.comatamanchemicals.com Studies have shown that at 100°C, the reversion to orthophosphate is considerable. cdnsciencepub.com The pH of the water also plays a crucial role, with research indicating that hydrolysis is more rapid in alkaline conditions. For instance, in hard water at a concentration of 40 ppm, polyphosphates, including pyrophosphate, demonstrated greater reversion to orthophosphate at a pH of 9 compared to neutral or slightly acidic conditions. cdnsciencepub.com At even higher temperatures, such as 120°C, long-chain phosphates can degrade significantly within minutes, forming orthophosphate and trimetaphosphate. researchgate.net

Table 1: Effect of pH and Water Hardness on the Hydrolytic Reversion of TSPP at 100°C

| Concentration (p.p.m. P₂O₅) | pH | Water Type | Reversion (% Orthophosphate after 1.5 h) |

|---|---|---|---|

| 40 | 6 | Synthetic Hard Water | ~5% |

| 40 | 7 | Synthetic Hard Water | ~5% |

| 40 | 9 | Synthetic Hard Water | ~11% |

| 500 | 6 | Synthetic Hard Water | ~11% |

| 500 | 9 | Synthetic Hard Water* | ~9% |

Photochemical Transformation Studies and Products in Natural Waters

Direct photochemical transformation, or photolysis, involves the degradation of a chemical compound by the absorption of light energy. While photochemical processes are significant for many complex organic pollutants in surface waters, there is limited research available specifically detailing the direct phototransformation of tetrasodium pyrophosphate. nih.goveuropa.eu As a simple inorganic salt, TSPP does not absorb light in the solar spectrum that reaches the Earth's surface. Therefore, direct photolysis is not considered a significant degradation pathway.

Adsorption and Desorption Behavior in Soil and Sediment Matrices

When TSPP enters terrestrial or benthic environments, the pyrophosphate anion can interact with solid matrices like soil and sediment. The process of adsorption (binding to particle surfaces) and desorption (release from surfaces) governs its mobility and bioavailability. osti.gov Research indicates that pyrophosphate can be used as an extractant for metals bound to soil organic matter, suggesting that the pyrophosphate anion itself has an affinity for the organic fraction of soil.

Studies on highly weathered soils, such as Ferrasols, have examined the adsorption characteristics of various phosphorus compounds, including TSPP. One such study found that Ferrasol strongly adsorbed all tested phosphorus compounds. However, the adsorption capacity for TSPP was lower than that for other compounds like phosphonates (PBTCA), monoesters (β-glycerol phosphate), and even orthophosphate. researchgate.net This suggests that in some soil types, pyrophosphate may be relatively more mobile than other forms of phosphorus. The study also identified that iron and aluminum oxides (Feox and Alox) and clay minerals like kaolinite (B1170537) are key contributors to the adsorption of phosphate compounds in these soils. researchgate.net The accumulation of phosphorus in soil from prior inputs can reduce the adsorption capacity for certain phosphate compounds by occupying available binding sites. researchgate.net

Table 2: Comparative Adsorption Capacity of Different Phosphorus Compounds on Ferrasol

| Phosphorus Compound | Representing | Adsorption Capacity Ranking |

|---|---|---|

| PBTCA | Phosphonates | 1 (Highest) |

| β-glycerol phosphate | Monoesters | 2 |

| Orthophosphate | Orthophosphate | 3 |

| Sodium Tripolyphosphate (TPP) | Inorganic Polyphosphate | 3 |

| Adenosine 5'-triphosphate (ATP) | Organic Polyphosphate | 4 |

| DNA | Diesters | 4 |

| Tetrasodium Pyrophosphate (TSPP) | Pyrophosphate | 4 (Lowest) |

Microbial Transformation and Bioremediation Potential Related to Tetrasodium Pyrophosphate (TSPP)

Alongside abiotic processes, microbial activity plays a crucial role in the transformation of TSPP in the environment. The enzymatic machinery of microorganisms provides a rapid pathway for its degradation and incorporation into biogeochemical cycles.

Enzymatic Degradation Mechanisms by Pyrophosphatases in Environmental Contexts

The primary mechanism for the biological degradation of pyrophosphate is through the action of enzymes called inorganic pyrophosphatases (PPases). wikipedia.org These enzymes are ubiquitous, found across all domains of life, including bacteria, archaea, and eukarya, making this a widespread environmental process. frontiersin.orgmdpi.com PPases catalyze the hydrolysis of the high-energy phosphoanhydride bond in a pyrophosphate ion (PPi), breaking it down into two molecules of inorganic phosphate (Pi), also known as orthophosphate. wikipedia.orgneb.com

PPi + H₂O --(Pyrophosphatase)--> 2 Pi

This reaction is highly exergonic, meaning it releases a significant amount of energy, which helps to drive many other metabolic reactions to completion, such as DNA and RNA synthesis. wikipedia.orgneb.com In an environmental context, this enzymatic action represents the biotic degradation pathway for TSPP. alphachem.com.au Microorganisms in soil and water utilize PPases to cleave the pyrophosphate released from TSPP, converting it into orthophosphate, which they can then assimilate as a nutrient. The efficiency and characteristics of these enzymes can vary depending on the organism and its environment. For example, PPases isolated from thermophilic organisms, such as Thermococcus onnurineus, show optimal activity at very high temperatures (80°C) and alkaline pH (9.0), demonstrating that this enzymatic degradation can occur under a wide range of environmental conditions. mdpi.com

Table 3: Properties of a Thermophilic Inorganic Pyrophosphatase (Ton1914)

| Property | Value/Characteristic |

|---|---|

| Source Organism | Thermococcus onnurineus NA1 |

| Optimal Temperature | 80°C |

| Optimal pH | 9.0 |

| Metal Ion Dependence | Strongly dependent on Mg²⁺ |

| Thermal Stability | Half-life of 2.5 hours at 90°C |

| Substrate Specificity | Highest activity with sodium pyrophosphate |

Research on its Influence on Phosphorus Cycling and Nutrient Availability in Ecosystems

The degradation of TSPP, whether through abiotic hydrolysis or enzymatic action, ultimately releases orthophosphate into the environment. alphachem.com.au Orthophosphate is the most readily bioavailable form of phosphorus for primary producers like algae and plants. uts.edu.au Therefore, the introduction of significant quantities of TSPP into aquatic ecosystems can have a profound influence on phosphorus cycling and nutrient availability.

Phosphorus is often the limiting nutrient in freshwater ecosystems, meaning its scarcity controls the rate of primary productivity. The release of orthophosphate from TSPP acts as a direct nutrient input, which can stimulate rapid growth of algae and aquatic plants. atamankimya.comatamanchemicals.com This enrichment process is known as eutrophication. While it boosts productivity, excessive eutrophication can lead to harmful algal blooms, which can deplete dissolved oxygen in the water when they die and decompose, creating hypoxic or "dead" zones that are detrimental to fish and other aquatic life. atamankimya.com

The use of TSPP and other phosphates in various applications means that wastewater can be a significant source of this phosphorus loading into natural water bodies. uts.edu.auatamankimya.com The pyrophosphate anion is ultimately converted into orthophosphate, which is then assimilated by organisms and incorporated into the natural marine or freshwater phosphorus cycle. alphachem.com.aunih.gov This direct input of a bioavailable nutrient can alter the structure and function of ecosystems by changing the base of the food web. nih.gov

Research on Interactions of Tetrasodium Pyrophosphate (TSPP) with Environmental Contaminants

Tetrasodium pyrophosphate (TSPP), a compound known for its chelating and dispersing properties, has been the subject of research concerning its interactions with various environmental contaminants. atamanchemicals.comatamanchemicals.comatamankimya.com Its ability to form complexes with metal ions and influence the behavior of organic molecules makes it a compound of interest in the study of contaminant mobility and remediation in soil and water systems. atamanchemicals.combioline.org.br

Sequestration and Mobilization Dynamics of Heavy Metals in Soil and Water

The interaction of Tetrasodium Pyrophosphate with heavy metals in the environment is complex, exhibiting a dual nature where it can either immobilize or mobilize metals depending on various factors. bioline.org.br As a sequestrant and chelating agent, TSPP can bind with polyvalent metal cations, which is a foundational property for its use in water treatment and metal cleaning. atamanchemicals.comatamanchemicals.comatamankimya.com This sequestration can prevent the precipitation of metal ions and can be leveraged to either stabilize metals within the soil matrix or to extract them for remediation purposes.

Research has shown that phosphate amendments can significantly influence the availability of heavy metals. For instance, while amendments like triple superphosphate (B1263860) (TSP) have been found to decrease the availability of lead (Pb) and cadmium (Cd) by promoting their partitioning into residual forms, they can simultaneously increase the availability of nickel (Ni). researchgate.net This highlights the metal-specific nature of phosphate interactions.

In column experiments designed to study metal extraction from soil, tetrasodium pyrophosphate was observed to promote the dissolution of minerals. bioline.org.br This action disrupts the soil structure, which in turn enhances the extraction of metals. The study noted a specific order of extraction efficiency, with nickel being extracted more readily than chromium (Cr) and copper (Cu), suggesting different affinities between the pyrophosphate anion (P₂O₇⁴⁻) and the various metals. bioline.org.br This process transforms heavy metals from an insoluble state to a soluble, complexed form that can be more easily removed from the soil.

The fundamental mechanism of TSPP's interaction with metals involves the formation of stable, water-soluble complexes. This chelating action is crucial for its function as a water softener, where it sequesters calcium and magnesium ions. atamanchemicals.comatamankimya.com In a contaminated soil or water context, this same mechanism applies to toxic heavy metals, influencing their fate and transport. The effectiveness of this process is dependent on factors such as soil pH, the concentration of TSPP, and the specific metals present.

Table 1: Observed Effects of Phosphate Amendments on Heavy Metal Mobility

| Phosphate Amendment | Heavy Metal | Observed Effect in Soil | Reference |

| Triple Superphosphate (TSP) | Lead (Pb) | Decreased availability | researchgate.net |

| Triple Superphosphate (TSP) | Cadmium (Cd) | Decreased availability | researchgate.net |

| Triple Superphosphate (TSP) | Nickel (Ni) | Increased availability | researchgate.net |

| Tetrasodium Pyrophosphate (TSPP) | Nickel (Ni) | Enhanced extraction (Mobilization) | bioline.org.br |

| Tetrasodium Pyrophosphate (TSPP) | Chromium (Cr) | Enhanced extraction (Mobilization) | bioline.org.br |

| Tetrasodium Pyrophosphate (TSPP) | Copper (Cu) | Enhanced extraction (Mobilization) | bioline.org.br |

This table is generated based on available research findings. Direct comparative studies under identical conditions may yield different quantitative results.

Influence on Organic Pollutant Solubilization and Transport in Aqueous and Soil Systems

Tetrasodium pyrophosphate also plays a significant role in the solubilization and transport of organic pollutants, particularly hydrophobic organic compounds (HOCs) like polycyclic aromatic hydrocarbons (PAHs). researchgate.net The low aqueous solubility of these compounds often hinders their removal from contaminated sites. researchgate.netnih.gov

A key study investigated the use of complexing agents, including TSPP, to enhance the desorption of 16 different PAH compounds from weathered soil sourced from a former manufactured gas plant site. researchgate.net The research demonstrated that TSPP could significantly increase both the rate and the extent of PAH desorption. researchgate.net The proposed mechanism suggests that TSPP, as an inorganic complexing agent, disrupts the humic-metal-mineral linkages within the soil matrix. researchgate.net This disruption leads to the mobilization of soil organic matter (SOM) and associated colloids, which in turn facilitates the solubilization of the PAHs that were sorbed to these materials. researchgate.net The effectiveness of this process was found to be dependent on the specific PAH, the concentration of the TSPP solution, and the reaction time. researchgate.net

The role of TSPP as a dispersing agent is also relevant to its interaction with organic pollutants. atamanchemicals.comatamanchemicals.com This property is utilized in industrial cleaning applications, such as removing grease and oil, and in detergents to prevent the redeposition of soil particles. atamanchemicals.comusda.gov In an environmental context, this dispersing action can help break down aggregates of organic pollutants, making them more accessible for degradation or removal.

Furthermore, a patent for a decontaminating composition designed to remove PAHs and soot from surfaces lists tetrasodium pyrophosphate as a potential ingredient, underscoring its recognized utility in interacting with these types of organic contaminants. epo.org The use of TSPP in extraction buffers for analyzing soil samples for organic toxins also points to its ability to help release these compounds from the soil matrix. atamanchemicals.comnih.gov

Table 2: Research Findings on TSPP's Influence on Organic Pollutants

| Organic Pollutant Type | Application/Study Context | Observed Effect of TSPP | Proposed Mechanism | Reference |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Enhanced desorption from weathered soil | Significantly enhanced rate and extent of desorption | Disruption of humic-metal-mineral linkages, mobilizing soil organic matter and colloids | researchgate.net |

| Grease, Oil, Soil Particles | Industrial and household cleaning | Dispersing agent, removes and prevents redeposition | Dispersion and sequestration | atamanchemicals.com |

| PAHs and Soot | Decontamination composition | Component in a formulation to remove contaminants | Not specified in abstract, likely dispersion and solubilization | epo.org |

| Microcystins (Organic toxins) | Soil sample extraction buffer | Used in buffer for analysis | Facilitates extraction from soil matrix | atamanchemicals.com |

Industrial and Engineering Research Frontiers Involving Tetrasodium Pyrophosphate Tspp

Water Treatment Research: Advanced Oxidation Processes and Scale/Corrosion Inhibition

In the realm of water treatment, TSPP is a critical component in preventing scale formation, corrosion, and fouling in industrial water systems. datahorizzonresearch.com Its primary function is to sequester calcium and magnesium ions, thereby reducing water hardness and preventing the buildup of scale in pipes (B44673), boilers, and cooling water systems. datahorizzonresearch.com This action improves the efficiency and extends the lifespan of industrial equipment. datahorizzonresearch.com

Advanced Oxidation Processes (AOPs) represent a group of water treatment methods that rely on the generation of highly reactive hydroxyl radicals to oxidize and mineralize a wide range of organic and inorganic pollutants. scielo.org.mxkirj.ee While direct research linking TSPP to enhancing AOPs is not extensively documented in the provided results, the principles of AOPs are relevant to the broader context of advanced water treatment where compounds like TSPP are used. AOPs can effectively degrade recalcitrant organic compounds that are resistant to conventional biological treatments. scielo.org.mx

Research has shown that phosphate-based inhibitors, a category that includes TSPP, can effectively hinder the corrosion of steel. electrochemsci.org The mechanism often involves the formation of a protective layer on the metal surface. researchgate.net For instance, studies on similar phosphate (B84403) compounds like trisodium (B8492382) phosphate (TSP) have shown they act as anodic inhibitors, suppressing anodic reactions on metal surfaces. The protective action is attributed to the reaction of phosphate with metal ions to form a stable, protective film. researchgate.net

Table 1: Research Findings in Water Treatment

| Research Area | Key Findings | Citations |

| Scale Inhibition | TSPP effectively sequesters calcium and magnesium ions, preventing the formation of scale deposits in pipes and boilers. | connectionchemical.comdatahorizzonresearch.com |

| Corrosion Inhibition | Phosphates form a protective film on metal surfaces, acting as anodic inhibitors to prevent corrosion. | electrochemsci.orgresearchgate.net |

| Advanced Oxidation Processes (AOPs) | AOPs utilize hydroxyl radicals to degrade a wide range of persistent organic pollutants in wastewater. | scielo.org.mxkirj.ee |

| Synergistic Effects | The combination of phosphates with other agents like zinc ions or organic polymers can enhance corrosion and scale inhibition. | chemacta.comkairuiwater.com |

| Coagulation-Flocculation | TSPP can be used in the extraction of coagulated cells in water clarification research. | csic.es |

Research on Enhanced Coagulation-Flocculation Processes for Water Clarification

Coagulation-flocculation is a fundamental process in water treatment for the removal of suspended particles. nih.gov Enhanced coagulation aims to improve the efficiency of this process by optimizing coagulant dosage and other parameters. nih.gov While TSPP's primary role is not as a coagulant, it has been used in laboratory settings to extract coagulated cells for analysis in studies focused on the removal of microorganisms like Microcystis aeruginosa. csic.es This indicates its utility in research aimed at understanding and improving coagulation-flocculation processes. The effectiveness of coagulation is influenced by factors such as the type of coagulant, pH, and temperature. mdpi.com Research into rare earth technology has shown that it can improve coagulation by forming denser solids and reducing the dispersing effect of phosphates. aquaenviro.co.uk

Research in Food Science and Technology: Structural and Textural Modulation

In the food industry, TSPP is widely used as a food additive with multiple functions, including as an emulsifier, stabilizer, and texturizer. usda.gov It plays a crucial role in improving the texture and quality of processed foods such as meats, seafood, and dairy products. atamanchemicals.comconnectionchemical.com

Investigation of Protein-TSPP Interactions and Functional Properties in Food Matrices

TSPP's ability to interact with proteins is key to its functionality in food products. usda.gov It can modify proteins, leading to improved texture and moisture retention. atamanchemicals.comatamanchemicals.com In meat and seafood processing, TSPP helps to improve texture and prevent the formation of gels in canned products.

Studies on processed cheese have shown that TSPP acts as an emulsifying salt, influencing the rheological and textural properties of the final product. nih.gov At certain concentrations, TSPP can induce protein crosslinking and gelation, while at higher concentrations, it can inhibit gelation due to charge repulsion. nih.gov In milk powders, the addition of TSPP can affect the solubility and structure, with low levels improving solubility and higher levels potentially having a detrimental effect due to the formation of casein-calcium-pyrophosphate complexes. tandfonline.com The interaction between proteins and other food components can be influenced by various factors, including pH, temperature, and the presence of other ions. nih.gov

Table 2: Research Findings in Food Science

| Research Area | Key Findings | Citations |

| Protein Interaction | TSPP interacts with proteins to improve texture, moisture retention, and emulsification in processed foods. | atamanchemicals.comatamanchemicals.comusda.gov |

| Processed Cheese | Acts as an emulsifying salt, affecting meltability and texture through protein crosslinking and charge repulsion. | nih.gov |

| Milk Powders | Influences solubility and structure, with low concentrations improving solubility. | tandfonline.com |

| Starch Retrogradation | Phosphates can hinder starch recrystallization by interfering with the reassociation of starch molecules. | nih.gov |

Starch Retrogradation Inhibition Mechanisms in Processed Food Systems

Starch retrogradation, the process where gelatinized starch molecules reassociate and recrystallize, is a major factor in the staling of baked goods and other starch-based products. capes.gov.br Research has explored methods to inhibit this process to improve the shelf life and quality of these foods. The addition of phosphates, such as TSPP, during extrusion has been shown to hinder starch recrystallization. nih.gov This is achieved by interfering with the formation of hydrogen bonds between starch molecules, thereby preventing their realignment into a crystalline structure. nih.govcapes.gov.br The modification of starch through phosphorylation can alter its physical properties, including water absorption and solubility. nih.gov

Detergency and Cleaning Science Research: Performance Enhancement and Formulation Studies

TSPP is a key ingredient in many detergents and cleaning products, where it functions as a builder, water softener, and dispersing agent. atamanchemicals.comdatahorizzonresearch.com Its primary role is to enhance cleaning efficiency by sequestering hard water ions like calcium and magnesium, which would otherwise interfere with the action of surfactants. datahorizzonresearch.com This water-softening capability allows detergents to perform more effectively.

Furthermore, TSPP acts as a dispersing agent, helping to prevent soil from redepositing onto surfaces during the cleaning process. atamanchemicals.comatamanchemicals.com It is used in a variety of cleaning products, including laundry detergents, dishwashing detergents, and industrial cleaners for metal surfaces, where it aids in the removal of grease, rust, and scale. atamanchemicals.comatamanchemicals.com

Table 3: Research Findings in Detergency

| Research Area | Key Findings | Citations |

| Water Softening | TSPP sequesters calcium and magnesium ions, enhancing the efficiency of detergents in hard water. | datahorizzonresearch.com |

| Soil Dispersion | Prevents the redeposition of dirt and soil during the cleaning process. | atamanchemicals.comatamanchemicals.com |

| Performance Enhancement | Improves grease and stain removal in a variety of household and industrial cleaners. | atamanchemicals.comatamanchemicals.com |

Research on Soil Suspension and Redeposition Prevention Mechanisms

TSPP's efficacy as a dispersing agent is central to research on soil management and cleaning processes. Its primary mechanism involves preventing the agglomeration and redeposition of soil particles, a critical function in detergents and environmental applications. atamankimya.comatamanchemicals.com Research demonstrates that TSPP keeps dirt and soil suspended in cleaning solutions, which ensures that surfaces remain clean after washing. atamankimya.com This is achieved through its ability to chelate metal ions, particularly calcium and magnesium, which can otherwise cause soil particles to precipitate. atamankimya.comatamanchemicals.com

In environmental science, research has focused on using TSPP for sample preparation and analysis. Studies have investigated its use in extracting metallic nanoparticles from soil for quantitative analysis. nih.gov One optimal method developed for this purpose involves using 2.5 mM TSPP in a 1:100 soil-to-reagent ratio, combined with ultrasonication, to effectively disperse soil particles and allow for the separation of nanoparticles. nih.gov This method resulted in the recovery of 96% ± 2% of the total silver nanoparticle mass spiked into a sample. nih.gov

Further research has explored TSPP's role in dispersing marine bacteria from sediment and other surfaces for accurate counting. ifremer.fr A combination of TSPP treatment (0.01 M final concentration) and ultrasound has been shown to be more effective than ultrasound alone for disaggregating bacterial flocs. ifremer.fr The sequestering and deflocculating properties of TSPP are key to this application. ifremer.fr

Table 1: Research Findings on TSPP in Soil and Particle Dispersion

| Application Area | Key Research Finding | Mechanism of Action | Source |

|---|---|---|---|

| Nanoparticle Extraction from Soil | An optimal method uses 2.5 mM TSPP at a 1:100 soil-to-reagent ratio, recovering 84.1% of added particles. nih.govresearchgate.net | Enhances particle dispersion through ultrasonication and settles larger particles via sedimentation. nih.gov | nih.govresearchgate.net |

| Marine Bacteria Dispersion | A 0.01 M TSPP solution followed by sonication effectively disperses bacteria from sediment for direct counting. ifremer.fr | Acts as a sequestering and deflocculating agent, aiding in the disaggregation and detachment of bacteria. ifremer.fr | ifremer.fr |

| Detergency | Keeps soil suspended in cleaning solutions to prevent redeposition on fabrics. atamankimya.com | Chelates calcium and magnesium ions, preventing them from forming insoluble precipitates with cleaning agents. atamanchemicals.comatamanchemicals.com | atamankimya.comatamanchemicals.comatamanchemicals.com |

Builder Functionality in Complex Surfactant Systems

In the detergent industry, TSPP functions as a "builder," a component that enhances the cleaning efficiency of surfactants. atamanchemicals.comglobalchemicalresources.com Its primary role is to soften hard water by sequestering divalent cations like calcium and magnesium. globalchemicalresources.comatamanchemicals.com By binding these ions, TSPP prevents them from interfering with the surfactant's performance and from forming insoluble soap scum that can deposit on fabrics. atamanchemicals.comatamanchemicals.com